3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
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Overview
Description
3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the oxazole ring: This step might involve the reaction of the quinazolinone intermediate with an appropriate oxazole derivative under suitable conditions.
Amidation: The final step could involve the coupling of the intermediate with a propanamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the oxo group in the quinazolinone ring.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Researchers might use this compound as a starting material to synthesize new derivatives with potentially improved properties.
Biology
Enzyme inhibition: Quinazolinone derivatives are often studied for their ability to inhibit various enzymes, which could have therapeutic implications.
Medicine
Anticancer activity: Some quinazolinone derivatives have shown promise as anticancer agents due to their ability to interfere with cell proliferation pathways.
Industry
Pharmaceutical intermediates: The compound could be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide would likely involve interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core might interact with active sites of enzymes, leading to inhibition of their activity. The oxazole ring could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds like 2-methyl-4-oxoquinazoline.
Oxazole derivatives: Compounds like 5-methyl-1,2-oxazole.
Uniqueness
The uniqueness of 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide lies in its combined structure, which incorporates both quinazolinone and oxazole moieties. This dual functionality could confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C15H14N4O4 |
---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
InChI |
InChI=1S/C15H14N4O4/c1-9-8-12(18-23-9)17-13(20)6-7-19-14(21)10-4-2-3-5-11(10)16-15(19)22/h2-5,8H,6-7H2,1H3,(H,16,22)(H,17,18,20) |
InChI Key |
SHGYRPLOUGLVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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